REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][N:3]=1.[OH:10]O>C(O)(=O)C>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][N+:3]=1[O-:10]
|
Name
|
|
Quantity
|
10.9 kg
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=C1C)C
|
Name
|
|
Quantity
|
30 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3122 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
936 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 100 liters reaction vessel
|
Type
|
ADDITION
|
Details
|
was added during 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The temperature was then raised to 90° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
was added during 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The temperature was then raised to 90° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
without heating overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
Excess of acetic acid was distilled off under vacuum
|
Type
|
ADDITION
|
Details
|
To the remainder was added NaOH (10M) until pH 10
|
Type
|
ADDITION
|
Details
|
CH2Cl2 (10 liters) was added
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred vigorously
|
Type
|
CUSTOM
|
Details
|
The CH2Cl2 phase was separated
|
Type
|
EXTRACTION
|
Details
|
the water phase was extracted twice with CH2Cl2 (10 liters)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined CH2Cl2 - phases were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=[N+](C=C(C=C1C)C)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11920 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 243.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |